4-Hydroxypyran-2-one

Übersicht

Beschreibung

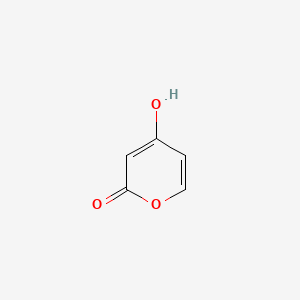

4-Hydroxypyran-2-one, also known as 4-hydroxy-2H-pyran-2-one, is a heterocyclic organic compound with the molecular formula C5H4O3. This compound is characterized by a six-membered ring containing one oxygen atom and a hydroxyl group at the fourth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypyran-2-one can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds. This biomimetic method is based on the cyclization of ketoacetylene or ketene transformations using transition metal complexes . Another method involves the use of alkyne cyclizations, which provide straightforward access to this compound .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. These methods utilize biosynthetic pathways to construct both natural and unnatural polysubstituted 4-hydroxypyran-2-ones. The use of metabolic engineering and synthetic biology has also been employed to enhance the production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxypyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the iridium-catalyzed asymmetric allylic substitution, which involves the use of allyl alcohol to produce this compound derivatives with high yields and excellent enantioselectivity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include transition metal complexes, ketenes, and allyl alcohol. Reaction conditions often involve the use of catalysts such as iridium and specific solvents like ethanol .

Major Products Formed: The major products formed from the reactions of this compound include various substituted pyran-2-one derivatives. These derivatives are often synthesized through Friedel-Crafts type allylic substitution reactions .

Wissenschaftliche Forschungsanwendungen

4-Hydroxypyran-2-one has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as a valuable reagent in organic synthesis. Its polyfunctional nature, with several electrophilic and nucleophilic centers, makes it an attractive target for synthesis and modification .

Biology: In biological research, this compound is studied for its bioactivity. It is a component of polyketides, which are known for their versatile biological activities, including antibiotic, antifungal, and anticancer properties .

Medicine: In medicine, this compound derivatives are explored for their potential therapeutic applications. These compounds have shown promise in the development of new drugs for various diseases .

Industry: In the industrial sector, this compound is considered a potential biorenewable molecule. It is used in the transition from biomass feedstock to valuable chemical products, contributing to sustainable industrial practices .

Wirkmechanismus

4-Hydroxypyran-2-one can be compared with other similar compounds, such as kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one). Both compounds share a similar pyrone structure but differ in their functional groups and bioactivity . Kojic acid is widely used in the pharmaceutical and cosmetic industries for its skin-lightening properties, while this compound is more versatile in its applications across various fields .

Vergleich Mit ähnlichen Verbindungen

- Kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one)

- 4-hydroxycoumarin

- 4-hydroxy-6-methyl-2H-pyran-2-one

Biologische Aktivität

4-Hydroxypyran-2-one, also known as 4-hydroxy-2-pyrone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological potential, focusing on its antimicrobial, antimalarial, and cytotoxic properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a pyran ring with a hydroxyl group at the 4-position. Its structure allows for various chemical modifications, leading to derivatives with enhanced biological activities. The compound is known for its ability to participate in complex reactions, forming various biologically active derivatives.

Antimicrobial Activity

Research has demonstrated that this compound and its derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of pseudopyronines A and B, which are derived from marine microbial metabolites, against Mycobacterium tuberculosis and other pathogens. These compounds showed moderate growth inhibition with minimum inhibitory concentrations (MIC) ranging from 2.7 μM to 48 μM against various strains of bacteria and parasites .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| Pseudopyronine A | Mycobacterium tuberculosis | 2.7 |

| Pseudopyronine B | Trypanosoma brucei rhodesiense | 42 |

| Pseudopyronine B | Leishmania donovani | 4.8 |

| Pseudopyronine B | Plasmodium falciparum | 48 |

Antimalarial Activity

The antimalarial potential of this compound is particularly noteworthy. A series of studies synthesized various analogues of this compound, evaluating their efficacy against Plasmodium falciparum. Select compounds exhibited IC50 values below 10 μM, indicating strong antimalarial activity with favorable selectivity indices .

Table 2: Antimalarial Activity of Selected Compounds

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound 3 | 1.5 | ~80 |

| Compound 33 | 4.5 | Not specified |

| Compound 5 | 2.3 | Not specified |

Cytotoxicity Studies

Cytotoxicity assessments revealed that while some derivatives of this compound are effective against pathogens, they also exhibit varying degrees of cytotoxicity towards mammalian cells. The balance between antimicrobial efficacy and cytotoxicity is crucial for the development of therapeutic agents .

Case Study: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxic effects of several pyranone derivatives on human colorectal adenocarcinoma cell lines, it was found that certain modifications led to enhanced antiproliferative effects while maintaining lower toxicity levels . This highlights the importance of structure-activity relationships in drug design.

Eigenschaften

IUPAC Name |

4-hydroxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-4-1-2-8-5(7)3-4/h1-3,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZOLPIHDIJPBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)C=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198657 | |

| Record name | 4-Hydroxypyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50607-32-4 | |

| Record name | 4-Hydroxypyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050607324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.